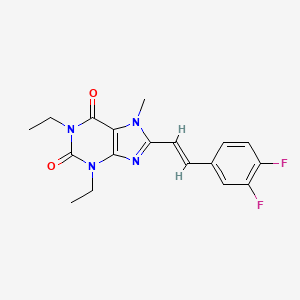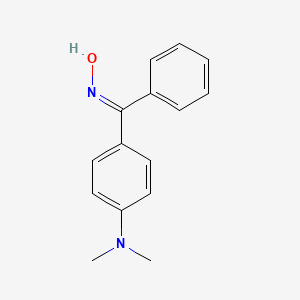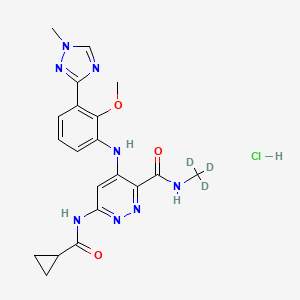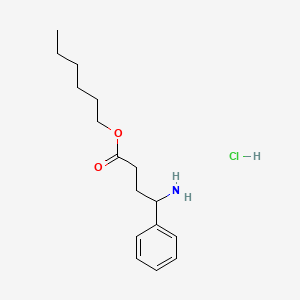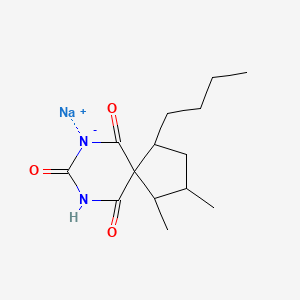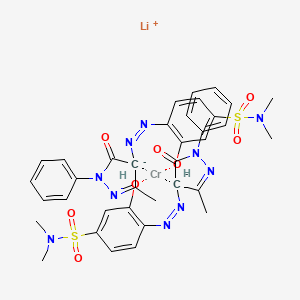
Lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) is a complex organometallic compound It is known for its unique structure, which includes a lithium ion coordinated to a chromate anion through a series of azo and sulphonamidato ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) typically involves the reaction of lithium chromate with the appropriate azo and sulphonamidato ligands under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process, including the preparation of intermediate compounds, purification steps, and final assembly of the complex. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) can undergo various types of chemical reactions, including:
Oxidation: The chromate anion can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced under specific conditions, leading to the formation of lower oxidation state chromium species.
Substitution: The azo and sulphonamidato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the specific requirements of the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, reduction reactions may yield chromium(III) complexes, while oxidation reactions may produce higher oxidation state chromium species .
科学的研究の応用
Lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a corrosion inhibitor in certain industrial applications
作用機序
The mechanism of action of lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) involves its interaction with molecular targets through coordination chemistry. The chromate anion can form complexes with various substrates, facilitating chemical transformations. The azo and sulphonamidato ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
類似化合物との比較
Similar Compounds
- Lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-)
- Lithium bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonamidato(2-))chromate(1-)
- Lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxybenzenesulphonamidato(2-))chromate(1-)
Uniqueness
What sets lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) apart from similar compounds is its specific combination of ligands, which confer unique chemical properties and reactivity. The presence of both azo and sulphonamidato groups allows for versatile interactions with various substrates, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
83732-89-2 |
|---|---|
分子式 |
C36H36CrLiN10O8S2- |
分子量 |
859.8 g/mol |
IUPAC名 |
lithium;chromium;3-hydroxy-N,N-dimethyl-4-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/2C18H18N5O4S.Cr.Li/c2*1-12-17(18(25)23(21-12)13-7-5-4-6-8-13)20-19-15-10-9-14(11-16(15)24)28(26,27)22(2)3;;/h2*4-11,24H,1-3H3;;/q2*-1;;+1 |
InChIキー |
PNVXVFFJXDLUKM-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)O)C3=CC=CC=C3.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




